molecular formula C10H18ClNO2 B580019 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate CAS No. 869112-14-1

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Cat. No. B580019
Key on ui cas rn: 869112-14-1
M. Wt: 219.709
InChI Key: OTUFGRVWNPWRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273001B2

Procedure details

Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate (199 g, for example, as prepared by Example 1) in water (800 ml) was added to toluene (2000 ml) and potassium carbonate (118 g) in water (800 ml) and rinsed in with water (400 ml). The mixture was stirred until a biphasic solution was obtained. The aqueous layer was separated and extracted with toluene (3000 ml). The combined organic layers were concentrated to 4000 ml by vacuum distillation. This solution was added to 0.5 M potassium hexamethyldisilazide in toluene (1700 ml) and toluene (2000 ml) at 40° C. Acetic acid (178 ml) was added, the mixture concentrated to 4000 ml by vacuum distillation and added to an 18% w/w aqueous potassium carbonate solution (2432 g). The layers were separated, the organic layer was concentrated to 3000 ml by vacuum distillation and toluene (1000 ml) added. The solution was cooled to −15° C. and 2M phenyl lithium in dibutyl ether (800 ml) added. Water (2000 ml) and n-butanol (700 ml) were added and the mixture heated to 75° C. The aqueous layer was removed and the organic layer washed with water (1000 ml). Toluene (1000 ml) was added and mixture distilled until 3000 ml of solvent had been removed, then cooled to 20° C. and stirred overnight. The product was filtered, washed with toluene (2×200 ml) and dried under vacuum at 40° C. to give a white solid (131 g, 57%). EI-MS m/z 294 (M+H+) Rt (3.6 min).
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Yield
57%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][CH:7]([C:10]([O:12]CC)=O)[CH2:6][CH2:5]1.[C:15]1(C)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>O>[N:4]12[CH2:3][CH2:2][C:7]([C:10]([C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[OH:12])([CH2:6][CH2:5]1)[CH2:8][CH2:9]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
199 g
Type
reactant
Smiles
ClCCN1CCC(CC1)C(=O)OCC
Step Two
Name
Quantity
2000 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
118 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred until a biphasic solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinsed in with water (400 ml)
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (3000 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated to 4000 ml by vacuum distillation
ADDITION
Type
ADDITION
Details
This solution was added to 0.5 M potassium hexamethyldisilazide in toluene (1700 ml) and toluene (2000 ml) at 40° C
ADDITION
Type
ADDITION
Details
Acetic acid (178 ml) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated to 4000 ml by vacuum distillation
ADDITION
Type
ADDITION
Details
added to an 18% w/w aqueous potassium carbonate solution (2432 g)
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated to 3000 ml by vacuum distillation and toluene (1000 ml)
ADDITION
Type
ADDITION
Details
added
ADDITION
Type
ADDITION
Details
2M phenyl lithium in dibutyl ether (800 ml) added
ADDITION
Type
ADDITION
Details
Water (2000 ml) and n-butanol (700 ml) were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 75° C
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
the organic layer washed with water (1000 ml)
ADDITION
Type
ADDITION
Details
Toluene (1000 ml) was added
DISTILLATION
Type
DISTILLATION
Details
mixture distilled until 3000 ml of solvent
CUSTOM
Type
CUSTOM
Details
had been removed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with toluene (2×200 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C.

Outcomes

Product
Name
Type
product
Smiles
N12CCC(CC1)(CC2)C(O)(C2=CC=CC=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 131 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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